REACTION_CXSMILES
|
COC(=O)NC(C(N1CCCC1C1NC(C2C=CC(Br)=CC=2)=CN=1)=O)C(C)C.C(OC([N:36]1[CH2:40][CH2:39][CH2:38][CH:37]1[C:41]1[NH:45][C:44]2[CH:46]=[C:47]([Br:50])[CH:48]=[CH:49][C:43]=2[N:42]=1)=O)(C)(C)C>>[Br:50][C:47]1[CH:48]=[CH:49][C:43]2[N:42]=[C:41]([CH:37]3[CH2:38][CH2:39][CH2:40][NH:36]3)[NH:45][C:44]=2[CH:46]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(NC(C(C)C)C(=O)N1C(CCC1)C=1NC(=CN1)C1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)C1=NC2=C(N1)C=C(C=C2)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(NC(=N2)C2NCCC2)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |